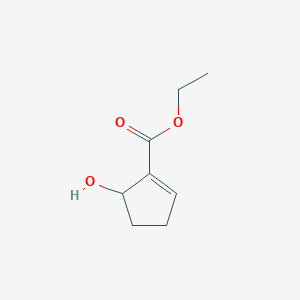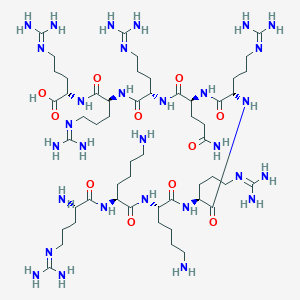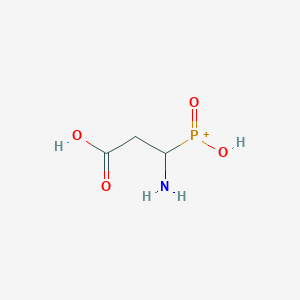![molecular formula C15H10N2 B038602 1H-Phenanthro[9,10-d]imidazole CAS No. 236-02-2](/img/structure/B38602.png)
1H-Phenanthro[9,10-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Phenanthro[9,10-d]imidazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a fused heterocyclic system that contains two nitrogen atoms and a benzene ring. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mecanismo De Acción
The mechanism of action of 1H-Phenanthro[9,10-d]imidazole derivatives is not fully understood. However, studies have shown that these compounds can inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in cancer cell growth and proliferation. Additionally, these compounds can induce apoptosis by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
1H-Phenanthro[9,10-d]imidazole derivatives have been found to have several biochemical and physiological effects. These compounds can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Studies have also shown that these compounds can modulate the immune system and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Phenanthro[9,10-d]imidazole derivatives in lab experiments is their potential to inhibit the growth of cancer cells. These compounds can also be used to study the mechanism of action of certain enzymes and pathways. However, one of the limitations of using these compounds is their potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of these compounds.
Direcciones Futuras
There are several future directions for the study of 1H-Phenanthro[9,10-d]imidazole derivatives. One direction is to explore their potential as anticancer agents. Studies can be conducted to determine the efficacy and safety of these compounds in animal models and clinical trials. Another direction is to investigate their potential as anti-inflammatory and antioxidant agents. These compounds can also be studied for their potential in treating neurodegenerative diseases and improving cognitive function.
Conclusion:
1H-Phenanthro[9,10-d]imidazole is a heterocyclic compound that has potential applications in scientific research. Its unique properties have made it a promising candidate for cancer research and other fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1H-Phenanthro[9,10-d]imidazole have been discussed in this paper. Further studies are needed to fully explore the potential of this compound.
Aplicaciones Científicas De Investigación
1H-Phenanthro[9,10-d]imidazole has been found to have potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 1H-Phenanthro[9,10-d]imidazole derivatives can inhibit the growth of cancer cells by inducing apoptosis. These compounds have also been found to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
236-02-2 |
|---|---|
Nombre del producto |
1H-Phenanthro[9,10-d]imidazole |
Fórmula molecular |
C15H10N2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C15H10N2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-9H,(H,16,17) |
Clave InChI |
WRQHNSKKYGHTLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC=N4 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC=N4 |
Otros números CAS |
236-02-2 |
Sinónimos |
DIBENZOBENZIMIDAZOLE; 1H-Phenanthro[9,10-d]imidazole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



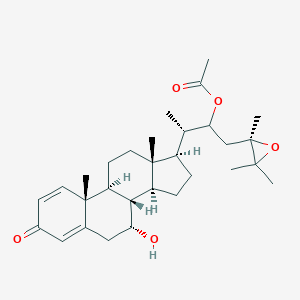
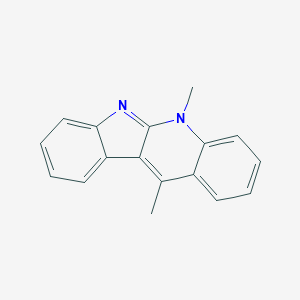
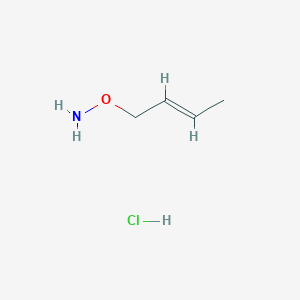

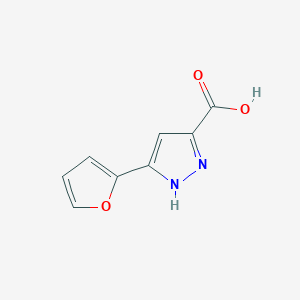
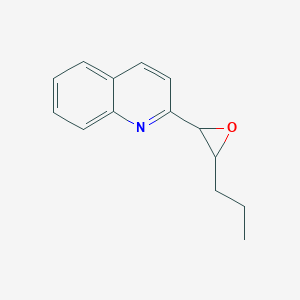
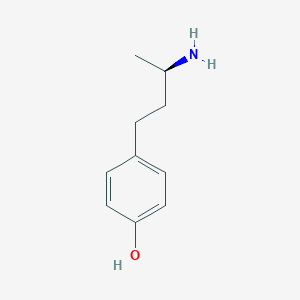
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
